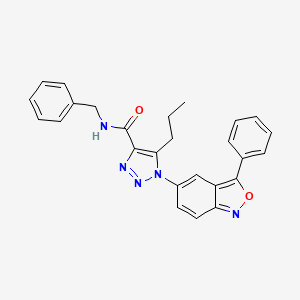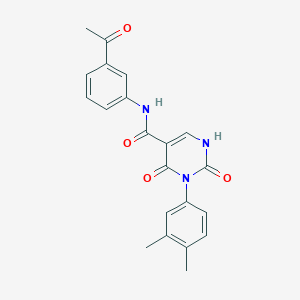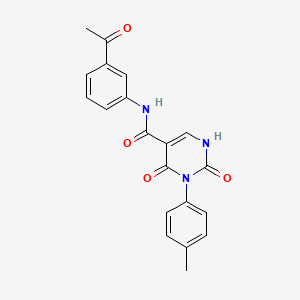![molecular formula C22H19N3O4S B11295061 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11295061.png)
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(4-metoxifenil)-1,2,4-oxadiazol-5-il]fenoxi}-N-(tiofeno-2-ilmetil)acetamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus características estructurales únicas y sus posibles aplicaciones. Este compuesto contiene múltiples grupos funcionales, incluyendo un anillo oxadiazol, un grupo metoxifenil y un grupo tiofeno-2-ilmetil, que contribuyen a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-{4-[3-(4-metoxifenil)-1,2,4-oxadiazol-5-il]fenoxi}-N-(tiofeno-2-ilmetil)acetamida típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye la formación del anillo oxadiazol a través de una reacción de ciclización que involucra una hidrazida y un derivado de ácido carboxílico. El grupo metoxifenil se introduce mediante una reacción de sustitución nucleofílica, mientras que el grupo tiofeno-2-ilmetil se une a través de una reacción de acoplamiento, como el acoplamiento Suzuki-Miyaura .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir la
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce corresponding amines.
Aplicaciones Científicas De Investigación
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene groups can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- **2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- **2-{4-[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the oxadiazole ring provides stability and reactivity.
Propiedades
Fórmula molecular |
C22H19N3O4S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-27-17-8-4-15(5-9-17)21-24-22(29-25-21)16-6-10-18(11-7-16)28-14-20(26)23-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,23,26) |
Clave InChI |
PRTPUGSHTSNQEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11294979.png)
![5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294996.png)
![2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B11294998.png)
![6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295000.png)

![2,3-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11295013.png)
![N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295023.png)

![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295035.png)
![3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11295039.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11295047.png)
![N-cyclopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11295053.png)


